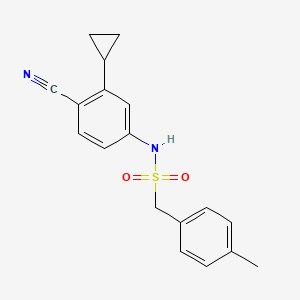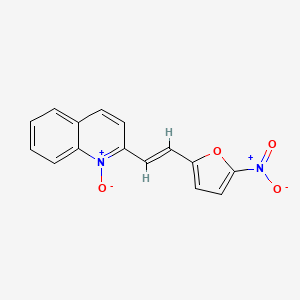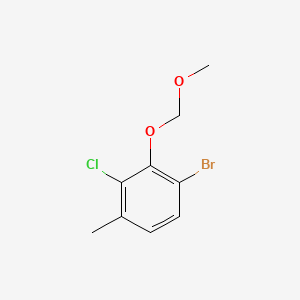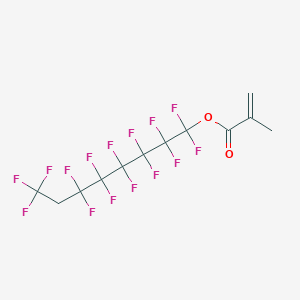
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is a fluorinated organic compound. It is characterized by its long perfluorinated chain and a methacrylate group. This compound is known for its unique properties, such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate typically involves the esterification of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctanol with methacrylic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Polymerization: The methacrylate group allows for radical polymerization, forming polymers with unique properties.
Substitution Reactions: The fluorinated chain can participate in nucleophilic substitution reactions, although these reactions are less common due to the stability of the C-F bond.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or UV conditions.
Substitution: Strong nucleophiles like alkoxides or amines can be used under elevated temperatures and pressures.
Major Products
Polymers: The polymerization of this compound results in fluorinated polymers with applications in coatings, adhesives, and sealants.
Substituted Derivatives: Substitution reactions can yield various functionalized fluorinated compounds.
Scientific Research Applications
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of fluorinated polymers with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and chemical stability.
Medicine: Explored for its use in medical coatings and devices to reduce friction and improve biocompatibility.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate primarily involves its interaction with other molecules through its methacrylate group. The methacrylate group can undergo radical polymerization, forming covalent bonds with other monomers to create polymers. The fluorinated chain provides unique properties such as hydrophobicity and chemical resistance, which are essential for its applications.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctyl methacrylate: Similar structure but with an additional fluorine atom, leading to slightly different properties.
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-octadecafluorodecyl methacrylate: Longer fluorinated chain, resulting in higher hydrophobicity and chemical resistance.
Uniqueness
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate is unique due to its specific balance of fluorinated chain length and methacrylate functionality. This balance provides an optimal combination of properties for various applications, making it a versatile compound in scientific research and industrial use.
Properties
Molecular Formula |
C12H7F15O2 |
|---|---|
Molecular Weight |
468.16 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H7F15O2/c1-4(2)5(28)29-12(26,27)11(24,25)10(22,23)9(20,21)8(18,19)6(13,14)3-7(15,16)17/h1,3H2,2H3 |
InChI Key |
NCUKSZNYPXTBDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC(C(C(C(C(C(CC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-piperidin-1-ylpropyl N'-[4-(4-chlorophenyl)butyl]carbamimidothioate](/img/structure/B14758953.png)
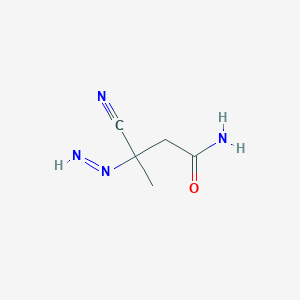
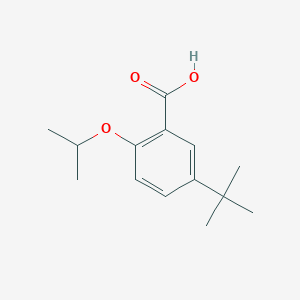
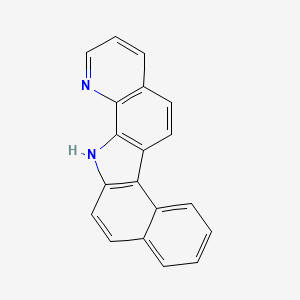
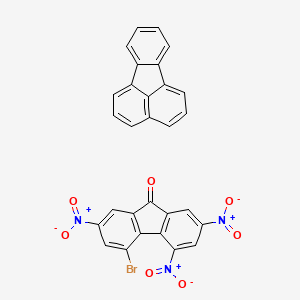
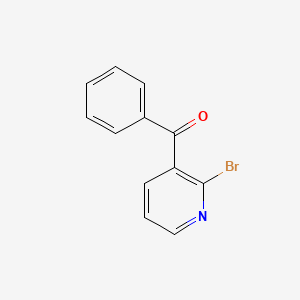

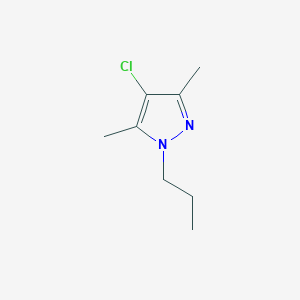
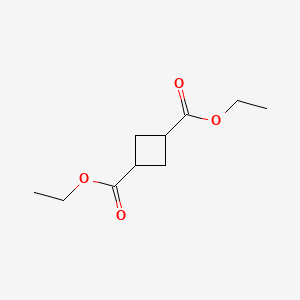
![Benzoic acid, 2-[[[(4-bromophenyl)amino]carbonyl]amino]-](/img/structure/B14759018.png)
![[(1R,2R,4R,8S,9R,10S,12S,13S,16R)-2,8,16-trihydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-12-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate](/img/structure/B14759026.png)
